methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate
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Overview
Description
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a complex organic compound with significant implications across various scientific disciplines. This compound features a unique structural arrangement that includes multiple heterocycles and functional groups, making it an interesting subject for chemical, biological, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate typically involves a multi-step organic synthesis process. Key steps include:
Formation of the 1,5-methanopyrido[1,2-a][1,5]diazocin core through a cyclization reaction.
Introduction of the 8-oxo group via oxidation.
Coupling with leucinate to form the final product, using peptide coupling reagents such as HATU or EDCI.
Industrial Production Methods: While specific industrial methods for large-scale production are proprietary and vary, they often involve optimizing the above synthesis steps to maximize yield and purity while minimizing cost and environmental impact. This may include:
Use of continuous flow reactors to improve reaction efficiency.
Scaling up using batch processes with robust purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanopyrido moiety.
Reduction: Selective reduction can occur at the ketone group.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions adjacent to the heterocyclic rings.
Common Reagents and Conditions:
Oxidation: PCC (Pyridinium chlorochromate), KMnO4.
Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride).
Substitution: Grignard reagents for nucleophilic substitution, and various halides for electrophilic substitution.
Major Products Formed:
Oxidation typically yields higher-order oxides or carboxylic acids.
Reduction primarily produces alcohols or alkyl derivatives.
Substitution can lead to a wide array of functionalized derivatives depending on the reagents used.
Scientific Research Applications
The compound is a subject of interest in numerous research domains : The compound is a subject of interest in numerous research domains: Chemistry:
Studies on its reactivity and synthesis can lead to new methodologies in organic synthesis. Biology:
It can be a model compound for studying enzyme interactions and metabolic pathways. Medicine:
Used as an intermediate in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The specific mechanism of action of methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate depends on its application. Generally, it involves: Molecular Targets and Pathways:
Interaction with biological macromolecules, influencing enzymatic activity or receptor binding.
Pathways may include modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Methyl N-[(1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]glycinate
Ethyl N-[(8-oxo-1,5,6,8-tetrahydro-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]valinate
Conclusion
Methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate is a fascinating compound with a broad range of applications across different scientific fields. Its unique structural and chemical properties make it a valuable subject of study, offering potential advancements in both theoretical and practical aspects of science.
Properties
IUPAC Name |
methyl 4-methyl-2-[(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbonyl)amino]pentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-12(2)7-15(18(24)26-3)20-19(25)21-9-13-8-14(11-21)16-5-4-6-17(23)22(16)10-13/h4-6,12-15H,7-11H2,1-3H3,(H,20,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWGSLTOWNMSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC)NC(=O)N1CC2CC(C1)C3=CC=CC(=O)N3C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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